ML-290
概要
説明
ML290は、リラキシン受容体RXFP1を選択的に標的とする低分子アゴニストです。この化合物は、特に心血管疾患や線維症における潜在的な治療用途のために、大きな注目を集めています。 ML290は、そのシンプルな構造、長い半減期、および高い安定性で知られています .
作用機序
ML290は、リラキシン受容体RXFP1でバイアスアロステリックアゴニストとして作用することで効果を発揮します。これは、オルソステリックリラキシン結合と直接競合することなく、リラキシンがRXFP1に結合するのを増加させます。これにより、cAMP蓄積やp38MAPKリン酸化などの下流シグナル伝達経路が活性化されます。 ML290はまた、シグナル伝達バイアスを示し、特定の経路を他の経路よりも優先的に活性化し、その血管拡張作用と抗線維化作用に貢献しています .
類似化合物の比較
ML290は、その高い安定性と長い半減期により、リラキシン受容体の他の低分子アゴニストとは異なります。類似の化合物には以下が含まれます。
セレラキシン: 心不全の臨床試験で使用されている、ヒトリラキシン2の組換え型。
化合物8: RXFP1の別の低分子アゴニストですが、ML290に比べて効力は低いです。ML290の独特のシグナル伝達プロファイルと治療の可能性は、さらなる研究開発のための貴重な化合物となっています
準備方法
ML290の合成は、コア構造の調製から始まるいくつかの段階を含みます。合成経路には、通常、求核置換や環化などの化学反応によって、重要な中間体の形成が含まれます。最終生成物は、再結晶やクロマトグラフィーなどの精製プロセスによって得られます。 工業生産方法は、これらの工程を最適化して、高い収率と純度を確保することに重点を置いています .
化学反応の分析
ML290は、以下を含むさまざまな化学反応を起こします。
酸化: ML290は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応によって、ML290をその還元型に変換することができます。
置換: ML290の官能基が他の求核剤に置き換わる求核置換反応は一般的です。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。
科学研究の応用
ML290は、幅広い科学研究の応用範囲を持っています。
化学: リラキシン受容体RXFP1とそのシグナル伝達経路を研究するためのツール化合物として使用されています。
生物学: cAMP蓄積やp38MAPKリン酸化などの細胞プロセスを調節する役割について調査されています。
医学: 急性心不全、線維症、その他の心血管疾患の治療における治療の可能性が探求されています。
科学的研究の応用
ML290 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the relaxin receptor RXFP1 and its signaling pathways.
Biology: Investigated for its role in modulating cellular processes such as cAMP accumulation and p38MAPK phosphorylation.
Medicine: Explored for its therapeutic potential in treating acute heart failure, fibrosis, and other cardiovascular diseases.
Industry: Potential applications in developing new drugs targeting the relaxin receptor
類似化合物との比較
ML290 is unique compared to other small molecule agonists of the relaxin receptor due to its high stability and long half-life. Similar compounds include:
Serelaxin: A recombinant form of human relaxin 2, used in clinical trials for heart failure.
Compound 8: Another small molecule agonist of RXFP1, but with lower potency compared to ML290. ML290’s distinct signaling profile and therapeutic potential make it a valuable compound for further research and development
生物活性
ML-290 is a small molecule that acts as a biased allosteric agonist of the relaxin receptor RXFP1. This compound has garnered attention due to its therapeutic potential, particularly in the context of fibrosis and cardiovascular diseases. Its unique mechanism of action and pharmacological profile make it a significant subject of study in biomedical research.
This compound is known to activate the RXFP1 receptor, which is implicated in various physiological processes, including vasodilation and anti-fibrotic effects. Unlike traditional agonists, this compound does not compete directly with relaxin for binding to RXFP1 but instead enhances the receptor's activity through an allosteric mechanism. This results in increased intracellular signaling pathways, notably:
- cAMP Accumulation : this compound stimulates cAMP production in human vascular endothelial and smooth muscle cells.
- cGMP Accumulation : It also promotes cGMP levels, which are crucial for vasodilation.
- p38MAPK Phosphorylation : The compound activates p38MAPK signaling, contributing to its anti-fibrotic properties.
Pharmacokinetics
This compound has demonstrated high stability and a favorable pharmacokinetic profile in preclinical studies. It has a plasma half-life of approximately 8.56 hours in mice, indicating sustained activity without significant toxicity .
Efficacy in Preclinical Models
Research has shown that this compound exerts significant biological effects in various preclinical models:
- Fibrosis Reduction : In studies involving mice treated with carbon tetrachloride, this compound significantly reduced collagen content and the expression of α-smooth muscle actin, markers associated with fibrosis .
- Cell Viability and Cytotoxicity : The compound was tested for cytotoxicity using LX-2 cells (human hepatic stellate cells), showing no adverse effects at concentrations up to 5 µM over 72 hours .
- Gene Expression Modulation : this compound increased the expression of matrix metalloproteinase 1 (MMP1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PPARGC1A), while decreasing collagen type I alpha 1 (COL1A1) expression .
Comparative Efficacy
The following table summarizes key findings related to the biological activity of this compound compared to other known relaxin receptor agonists:
Compound | Mechanism | cAMP Accumulation | cGMP Accumulation | Potency (EC50) |
---|---|---|---|---|
This compound | Biased allosteric agonist | Moderate | High | ~6.0 µM |
H2 Relaxin | Orthosteric agonist | High | Moderate | ~0.01 µM |
Note : EC50 values indicate the concentration required to achieve half-maximal effect, demonstrating that while this compound is less potent than H2 relaxin in cAMP accumulation, it exhibits superior activity in promoting cGMP production.
Case Study: Cardiac Fibrosis
In a study focusing on cardiac fibroblasts, this compound was shown to inhibit TGF-β1-induced Smad2 and Smad3 phosphorylation, key components in the fibrotic response. This suggests that this compound may have therapeutic potential in treating cardiac fibrosis by modulating signaling pathways associated with fibrosis development .
Research Insights
Recent investigations into the signaling pathways activated by this compound revealed that it preferentially couples RXFP1 to Gαs and GαoB proteins while showing weak coupling to Gαi3. This biased signaling profile is indicative of its potential as a therapeutic agent for conditions characterized by excessive fibrosis or vascular dysfunction .
特性
IUPAC Name |
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHJSDOGMSLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML290 interact with RXFP1?
A1: Unlike relaxin, the natural ligand of RXFP1, ML290 acts as an allosteric agonist. [, , , ] This means it binds to a site distinct from the relaxin binding site on RXFP1.
Q2: What are the downstream effects of ML290 binding to RXFP1?
A2: ML290 binding triggers RXFP1 activation, leading to increased cAMP production. [, ] This activation initiates a cascade of signaling events similar to those induced by relaxin, including modulation of extracellular matrix remodeling, cytokine signaling, and anti-apoptotic pathways. [, , ]
Q3: Does ML290 activate RXFP1 in all species?
A3: No, ML290 exhibits species selectivity and does not activate rodent RXFP1. It effectively activates human, rhesus macaque, and pig RXFP1, showing a weaker response with guinea pig RXFP1. [, ] Rabbit RXFP1 appears to be non-functional with relaxin peptides but responds to ML290. []
Q4: What is the significance of ML290's allosteric binding mode?
A4: Allosteric agonists like ML290 offer several advantages, including higher selectivity for their target receptor and the potential for biased agonism, where specific downstream signaling pathways are preferentially activated. []
Q5: What is the molecular formula and weight of ML290?
A5: The molecular formula of ML290 is C24H21F3N2O5S, and its molecular weight is 506.53 g/mol. [, , ]
Q6: Is there spectroscopic data available for ML290?
A6: Yes, research articles provide 1H NMR, 13C NMR, and 19F NMR spectral data for ML290, confirming its structure and purity. [, , ] Additionally, X-ray crystallographic data defines the three-dimensional conformation of ML290. [, ]
Q7: How do structural modifications of ML290 affect its activity?
A7: Studies exploring the SAR of ML290 and its analogs revealed that modifications within specific regions of the molecule impact its potency and selectivity towards RXFP1. [, ] For example, the hydrophobic region within the seventh transmembrane domain (TM7) of RXFP1, containing residues W664, F668, and L670, is crucial for ML290 binding. [] Additionally, the G659/T660 motif in ECL3 contributes to the species selectivity observed with these agonists. []
Q8: What is the stability profile of ML290?
A8: ML290 demonstrates good in vivo stability, as evidenced by sustained concentrations observed in the liver following multiple injections in mice. []
Q9: Have any formulation strategies been explored to enhance ML290's properties?
A9: While specific formulation strategies for ML290 are not extensively detailed in the provided research, researchers recognize the importance of optimizing formulation to improve stability, solubility, and bioavailability for therapeutic applications. []
Q10: What is known about the pharmacokinetics of ML290?
A10: ML290 exhibits favorable ADME properties, including good absorption, distribution, metabolism, and excretion profiles. [, , ] These properties make it a promising candidate for further development as a therapeutic agent.
Q11: What are the pharmacodynamic effects of ML290?
A11: ML290 administration in humanized RXFP1 mice leads to a decrease in blood osmolality and an increase in heart rate, similar to the effects observed with relaxin. [] This confirms ML290's ability to activate RXFP1 and induce relevant physiological responses in vivo.
Q12: Has ML290 demonstrated efficacy in preclinical models?
A12: Yes, ML290 shows promising results in various preclinical models of human diseases. [, , , , ]
Q13: What in vitro assays have been used to evaluate ML290's activity?
A13: Researchers employed various in vitro assays to characterize ML290, including:
Q14: What is the safety profile of ML290?
A14: While long-term toxicological data for ML290 is limited in the provided research, initial findings indicate it has low cytotoxicity in in vitro assays. []
Q15: What tools and resources have been crucial for ML290 research?
A15: Several key resources have been instrumental in ML290 research:
Q16: What is the historical significance of ML290's discovery?
A16: ML290 represents a significant milestone as the first reported small-molecule agonist series for RXFP1. [, ] Its discovery paves the way for developing novel therapeutics targeting RXFP1 for various diseases where relaxin has shown promise but is limited by its peptide nature.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。